1,2,4-Triazole

Description

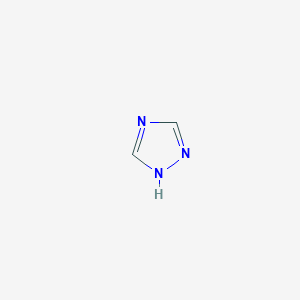

Structure

3D Structure

Properties

IUPAC Name |

1H-1,2,4-triazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H3N3/c1-3-2-5-4-1/h1-2H,(H,3,4,5) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSPMIYGKQJPBQR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC=NN1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H3N3 | |

| Record name | 1,2,4-TRIAZOLE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0682 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6027131 | |

| Record name | 1H-1,2,4-Triazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6027131 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

69.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder; Other Solid; Pellets or Large Crystals, Brown solid; [ICSC] White crystalline powder; [MSDSonline], BROWN SOLID IN VARIOUS FORMS WITH CHARACTERISTIC ODOUR. | |

| Record name | 1H-1,2,4-Triazole | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,2,4-Triazole | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/8510 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 1,2,4-TRIAZOLE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0682 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

260 °C (decomposes), 260 °C | |

| Record name | 1H-1,2,4-Triazole | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7860 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1,2,4-TRIAZOLE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0682 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Flash Point |

170 °C closed cup, 170 °C c.c. | |

| Record name | 1H-1,2,4-Triazole | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7860 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1,2,4-TRIAZOLE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0682 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

Soluble in water, ethanol, Solubility in water, g/100ml at 20 °C: 125 | |

| Record name | 1H-1,2,4-Triazole | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7860 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1,2,4-TRIAZOLE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0682 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

640 kg/m³ | |

| Record name | 1,2,4-TRIAZOLE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0682 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

0.6 [mmHg], Vapor pressure, Pa at 20 °C: 0.2 | |

| Record name | 1,2,4-Triazole | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/8510 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 1,2,4-TRIAZOLE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0682 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Color/Form |

Needles from benzene/ethanol | |

CAS No. |

288-88-0, 63598-71-0 | |

| Record name | 1H-1,2,4-Triazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=288-88-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4H-1,2,4-Triazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=63598-71-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-1,2,4-Triazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000288880 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4H-1,2,4-Triazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063598710 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2,4-Triazole | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB03594 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | s-Triazole | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=83128 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1H-1,2,4-Triazole | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1H-1,2,4-Triazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6027131 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2,4-triazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.476 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1H-1,2,4-TRIAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/10MS0Y1RDI | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 1H-1,2,4-Triazole | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7860 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1,2,4-TRIAZOLE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0682 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

120-121 °C | |

| Record name | 1,2,4-TRIAZOLE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0682 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Foundational & Exploratory

An In-depth Technical Guide to the 1,2,4-Triazole Core for Drug Discovery Professionals

An Introduction to a Privileged Scaffold in Medicinal Chemistry

The 1,2,4-triazole nucleus, a five-membered heterocyclic ring containing three nitrogen atoms and two carbon atoms, stands as a cornerstone in modern medicinal chemistry.[1] This scaffold is recognized as a "privileged structure" due to its remarkable versatility and favorable physicochemical properties. Its metabolic stability, capacity for hydrogen bonding, and ability to act as a bioisostere for amide or ester groups contribute to the favorable pharmacokinetic and pharmacodynamic profiles of many drugs.[1] Consequently, molecules incorporating the this compound core have demonstrated a broad spectrum of biological activities, leading to the development of successful therapeutic agents in various fields, including antifungal, anticancer, antiviral, and antibacterial therapies.[1][2] This guide provides a comprehensive overview of the this compound core, including its synthesis, key therapeutic applications with quantitative data, detailed experimental protocols, and the signaling pathways it modulates.

Chemical Properties and Synthesis

This compound is a planar, aromatic molecule existing in two tautomeric forms, 1H- and 4H-1,2,4-triazole, with the 1H tautomer being more stable.[2][3] It is a white solid, highly soluble in water and alcohols, with a melting point of 120-121°C and a boiling point of 260°C.[3][4] The ring's carbon atoms are electron-deficient and thus susceptible to nucleophilic attack, while electrophilic substitution occurs at the nitrogen atoms.[3]

The synthesis of the this compound ring can be achieved through various established methods, including the Einhorn–Brunner and Pellizzari reactions.[4] Modern synthetic approaches often utilize microwave assistance to reduce reaction times and improve yields.[5]

Key Synthetic Methodologies:

-

Einhorn–Brunner Reaction: This method involves the condensation of diacylamines with hydrazines or their derivatives.

-

Pellizzari Reaction: This reaction facilitates the synthesis of 3,5-disubstituted-1,2,4-triazoles from the reaction of amides and acyl hydrazides.[6]

-

From Amidines: Amidines serve as valuable precursors for this compound synthesis through reactions with various reagents and catalysts, including copper-catalyzed oxidative coupling.[3]

-

Microwave-Assisted Organic Synthesis (MAOS): The use of microwave irradiation can significantly accelerate the synthesis of this compound derivatives, often leading to higher yields and purity in shorter reaction times.[5]

Therapeutic Applications and Quantitative Data

The unique structural features of the this compound core have been exploited to design a multitude of potent and selective therapeutic agents.

Antifungal Activity

Perhaps the most renowned application of 1,2,4-triazoles is in the development of antifungal agents. Drugs such as fluconazole, itraconazole, and voriconazole (B182144) are mainstays in the treatment of systemic fungal infections.[1][7] Their primary mechanism of action involves the inhibition of the fungal cytochrome P450 enzyme, lanosterol (B1674476) 14α-demethylase (CYP51), which is crucial for the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[1]

Table 1: Antifungal Activity of this compound Derivatives

| Compound | Fungal Species | MIC (μg/mL) | Reference |

| Fluconazole | Candida albicans | 12.5 | [1] |

| Itraconazole | Aspergillus fumigatus | 0.125 | |

| Voriconazole | Candida krusei | 1.0 | |

| Compound 5b | Physalospora piricola | 93.3% inhibition at 50 µg/mL | [8] |

| Compound 5g | Gibberella zeae | 86.5% inhibition at 50 µg/mL | [8] |

Anticancer Activity

The this compound scaffold is also a key component of several successful anticancer drugs. Aromatase inhibitors like letrozole (B1683767) and anastrozole (B1683761) are used in the treatment of hormone-responsive breast cancer.[1] More recently, this compound derivatives have been developed as potent inhibitors of various kinases involved in cancer progression, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[9][10]

Table 2: Anticancer Activity of this compound Derivatives

| Compound | Target/Cell Line | IC50 | Reference |

| Letrozole | Aromatase | - | [1] |

| Anastrozole | Aromatase | - | [1] |

| Compound 11d | VEGFR-2 | 16.3 nM | [2] |

| Compound 11e | VEGFR-2 | 41.3 nM | [2] |

| Sorafenib (Reference) | VEGFR-2 | 29.7 nM | [2] |

| Compound 63g | c-Met Kinase | 1.57-31.52 nM | [10] |

| Compound 62i | HT-29 (colon cancer) | 0.90 µM | [10] |

| Compound 62i | H460 (lung cancer) | 0.85 µM | [10] |

| Compound 3b | MCF-7 (breast cancer) | GI50 1.37 µM | [11] |

Antiviral and Antibacterial Activity

The broad-spectrum antiviral drug Ribavirin features a this compound ring, highlighting its importance in antiviral drug design.[1] Additionally, various derivatives have shown promising activity against a range of viruses and bacteria.

Table 3: Antiviral and Antibacterial Activity of this compound Derivatives

| Compound | Target/Organism | Activity | Reference |

| Ribavirin | Various RNA and DNA viruses | Broad-spectrum antiviral | [1] |

| Compound 194 | HSV-1 | 25% plaque reduction at 20 mg/mL | [12] |

| Clinafloxacin-triazole hybrid 28g | Methicillin-resistant Staphylococcus aureus (MRSA) | MIC: 0.25–1 μg/mL | [2] |

| Schiff bases 46-47 | Staphylococcus aureus | MIC: 3.125 μg/mL | [2] |

| 1,2,4-triazolo[3,4-b][2][5][13]thiadiazine 39c | Escherichia coli | MIC: 3.125 μg/mL | [2] |

Signaling Pathways Modulated by this compound Derivatives

The therapeutic effects of this compound-containing drugs are often a result of their interaction with specific signaling pathways.

VEGFR-2 Signaling Pathway in Angiogenesis

VEGFR-2 is a key receptor tyrosine kinase that plays a crucial role in angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. Several this compound derivatives have been designed to inhibit VEGFR-2, thereby blocking downstream signaling cascades that lead to endothelial cell proliferation, migration, and survival.

References

- 1. Synthesis and structure-activity relationships of 1,2,4-triazoles as a novel class of potent tubulin polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. 1,2,4-Triazoles as Important Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis and PET studies of [11C-cyano]letrozole (Femara®), an aromatase inhibitor drug - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. QSAR model for predicting the fungicidal action of this compound derivatives against Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. tandfonline.com [tandfonline.com]

- 9. researchgate.net [researchgate.net]

- 10. New vinyl-1,2,4-triazole derivatives as antimicrobial agents: Synthesis, biological evaluation and molecular docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

The 1,2,4-Triazole Scaffold: A Comprehensive Technical Guide to its Physicochemical Properties for Drug Discovery Professionals

An in-depth exploration of the core physicochemical characteristics of the 1,2,4-triazole nucleus, a privileged scaffold in modern medicinal chemistry. This guide provides researchers, scientists, and drug development professionals with essential quantitative data, detailed experimental methodologies, and a visual representation of a key signaling pathway to inform the design and optimization of novel therapeutics.

The this compound is a five-membered heterocyclic ring containing three nitrogen atoms at positions 1, 2, and 4. This aromatic scaffold is a cornerstone in the development of a wide array of pharmaceuticals, owing to its unique physicochemical properties that contribute to favorable drug-like characteristics. Its ability to engage in hydrogen bonding, its metabolic stability, and its role as a bioisostere for amide and ester groups have cemented its importance in medicinal chemistry. This technical guide offers a detailed overview of the fundamental physicochemical properties of the unsubstituted this compound core, providing a baseline for the rational design of new chemical entities.

Core Physicochemical Properties of the this compound Scaffold

The inherent properties of the this compound ring system are pivotal to its function in drug molecules. These properties, including acidity/basicity, lipophilicity, solubility, and melting and boiling points, are summarized below.

Quantitative Data Summary

The following tables present a consolidated view of the key physicochemical parameters of the this compound scaffold.

| Property | Value | Reference(s) |

| Molecular Formula | C₂H₃N₃ | [1] |

| Molar Mass | 69.07 g/mol | [2] |

| Melting Point | 120-121 °C | [1][2] |

| Boiling Point | 260 °C | [1][2] |

| Density | 1.13 - 1.439 g/cm³ | [1][2] |

| Appearance | White crystalline solid | [2] |

Table 1: General and Physical Properties of this compound.

| Property | Value | Remarks | Reference(s) |

| pKa (acidic NH) | 10.26 | The NH proton is weakly acidic. | [1][2] |

| pKa (protonated form) | 2.19 - 2.45 | Represents the pKa of the triazolium cation. | [1][2] |

| logP (Octanol/Water) | -0.58 | Indicates the hydrophilic nature of the scaffold. | [3] |

| Water Solubility | Very soluble; ~1g/100mL at room temperature | The polar nature of the ring enhances water solubility. | [1][4] |

| Organic Solvent Solubility | Soluble in ethanol, methanol, and acetone | Demonstrates versatility in formulation. | [2][4] |

Table 2: Acidity, Lipophilicity, and Solubility of this compound.

Key Experimental Protocols

Accurate determination of physicochemical properties is fundamental in drug discovery. The following sections detail standardized experimental protocols for measuring the pKa and logP of this compound derivatives.

Determination of pKa by Potentiometric Titration

Potentiometric titration is a widely used and reliable method for determining the pKa of ionizable compounds.

Principle: This method involves the gradual addition of a titrant (a strong acid or base) to a solution of the analyte. The potential of a pH electrode is monitored throughout the titration. A plot of pH versus the volume of titrant added generates a titration curve, from which the pKa can be determined as the pH at the half-equivalence point.

Materials and Equipment:

-

pH meter with a combination pH electrode

-

Calibrated burette or automated titrator

-

Magnetic stirrer and stir bar

-

Standardized 0.1 M hydrochloric acid (HCl) solution

-

Standardized 0.1 M sodium hydroxide (B78521) (NaOH) solution

-

0.15 M potassium chloride (KCl) solution (to maintain constant ionic strength)

-

Deionized water (CO₂-free)

-

1 mM solution of the this compound compound

Procedure:

-

Calibration: Calibrate the pH meter using standard buffer solutions (e.g., pH 4.0, 7.0, and 10.0).[5]

-

Sample Preparation: Prepare a 20 mL solution of the this compound compound at a concentration of 1 mM in deionized water. Add 0.15 M KCl to maintain a constant ionic strength.[5]

-

Acidification: For the determination of the basic pKa, acidify the sample solution to a pH of approximately 1.8-2.0 with 0.1 M HCl.[5]

-

Titration: Titrate the acidified solution with standardized 0.1 M NaOH. Add the titrant in small increments, allowing the pH to stabilize after each addition. Record the pH and the volume of titrant added.[5]

-

Data Analysis: Plot the pH values against the volume of NaOH added. The pKa is determined from the inflection point of the resulting sigmoid curve, which corresponds to the pH at the half-equivalence point.[6]

-

Replication: Perform the titration at least in triplicate to ensure the reproducibility of the results.[5]

Determination of logP by the Shake-Flask Method

The shake-flask method is the traditional and a "gold standard" technique for the experimental determination of the octanol-water partition coefficient (logP).

Principle: This method involves partitioning a compound between two immiscible liquid phases, typically n-octanol and water (or a buffer of a specific pH for logD determination). After equilibration, the concentration of the compound in each phase is measured, and the partition coefficient is calculated as the ratio of the concentration in the organic phase to that in the aqueous phase.

Materials and Equipment:

-

n-Octanol (pre-saturated with water or buffer)

-

Water or appropriate buffer (pre-saturated with n-octanol)

-

Separatory funnels or vials with screw caps

-

Mechanical shaker or vortex mixer

-

Centrifuge (optional, to aid phase separation)

-

Analytical instrument for concentration determination (e.g., UV-Vis spectrophotometer, HPLC)

Procedure:

-

Phase Saturation: Pre-saturate the n-octanol with the aqueous phase and the aqueous phase with n-octanol by shaking them together for 24 hours and allowing them to separate.[7]

-

Sample Preparation: Prepare a stock solution of the this compound compound in the pre-saturated aqueous phase. The concentration should be within the linear range of the analytical method.

-

Partitioning: In a separatory funnel or vial, combine a known volume of the pre-saturated n-octanol and the sample solution in the pre-saturated aqueous phase. The volume ratio of the two phases can be adjusted depending on the expected lipophilicity of the compound.[8]

-

Equilibration: Shake the mixture for a sufficient time (e.g., 2 hours) to allow for the partitioning equilibrium to be reached.[9]

-

Phase Separation: Allow the two phases to separate completely. Centrifugation can be used to facilitate a clean separation.[9]

-

Concentration Measurement: Carefully separate the two phases and determine the concentration of the compound in each phase using a suitable analytical method.

-

Calculation: Calculate the partition coefficient (P) using the following formula: P = [Concentration in n-octanol] / [Concentration in aqueous phase] The logP is then calculated as the base-10 logarithm of P.

-

Replication: Repeat the experiment at least three times to obtain an average logP value.

Signaling Pathway Visualization: Inhibition of Ergosterol (B1671047) Biosynthesis

A prominent example of the therapeutic application of the this compound scaffold is in antifungal agents, such as fluconazole (B54011) and itraconazole. These drugs target the ergosterol biosynthesis pathway, which is essential for the integrity of fungal cell membranes. The key enzyme inhibited is lanosterol (B1674476) 14α-demethylase (CYP51), a cytochrome P450 enzyme.[10] The following diagram illustrates the mechanism of action of azole antifungals.

Caption: Inhibition of the fungal ergosterol biosynthesis pathway by this compound antifungals.

This guide provides a foundational understanding of the physicochemical properties of the this compound scaffold. This knowledge is crucial for the strategic design of new drug candidates with optimized pharmacokinetic and pharmacodynamic profiles. The versatility and favorable characteristics of this heterocyclic system ensure its continued prominence in the field of medicinal chemistry.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Synthesis, Properties, Chemical Reactivity of 1,2,4-Triazole_Chemicalbook [chemicalbook.com]

- 3. 1H-1,2,4-Triazole (CAS 288-88-0) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 6. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 7. LogP / LogD shake-flask method [protocols.io]

- 8. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy [jove.com]

- 10. What are Ergosterol biosynthesis inhibitors and how do they work? [synapse.patsnap.com]

Tautomeric Forms of 1,2,4-Triazoles and Their Stability: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the tautomeric forms of 1,2,4-triazoles, a critical aspect for understanding their chemical reactivity, biological activity, and interaction with biomolecules. The 1,2,4-triazole ring is a prominent scaffold in medicinal chemistry, and its tautomeric preferences can significantly influence drug design and development.

Introduction to Tautomerism in 1,2,4-Triazoles

1,2,4-Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms and two carbon atoms.[1] Due to the mobility of a proton, 1,2,4-triazoles can exist in different tautomeric forms. The primary forms are the 1H, 2H, and 4H tautomers, which are isomers that differ in the position of a proton and the location of double bonds within the ring.[1][2] The unsubstituted this compound predominantly exists in the more stable 1H-tautomeric form.[1][3]

The relative stability of these tautomers is influenced by several factors, including:

-

Nature and position of substituents: Electron-donating and electron-withdrawing groups can alter the electron density distribution in the triazole ring, thereby favoring one tautomeric form over another.[1][4]

-

Solvent: The polarity of the solvent can influence the tautomeric equilibrium. For instance, in some cases, the 2H-tautomer is favored in polar solvents.[1]

-

Temperature: Temperature can affect the position of the tautomeric equilibrium.[1]

-

Physical state: The predominant tautomer can differ between the gas, solution, and solid states.[2]

The general equilibrium between the 1H, 2H, and 4H tautomers of a substituted this compound is illustrated below.

Caption: General Tautomeric Equilibrium in 1,2,4-Triazoles.

Quantitative Analysis of Tautomer Stability

The relative stability of this compound tautomers has been investigated through both experimental and computational methods.[3][5] Quantum chemical calculations, such as Density Functional Theory (DFT), are powerful tools for determining the relative energies of tautomers.[5][6] The table below summarizes quantitative data on the relative stability of various this compound tautomers.

| Compound | Tautomer | Relative Energy (kcal/mol) | Method | Reference |

| Unsubstituted this compound | 1H | 0.0 | Computational | [3] |

| 4H | > 6.0 | Computational | [3] | |

| 3-Amino-1,2,4-triazole | 1H | 0.0 | Physical and Theoretical Studies | [1][7][8] |

| 2H | More stable than 4H | Physical and Theoretical Studies | [1][7][8] | |

| 4H | Least stable | Physical and Theoretical Studies | [1][7][8] | |

| 3-Chloro-1,2,4-triazole | 3-Chloro-1H | Most stable | Physical and Theoretical Studies | [1][7][8] |

| 5-Chloro-1H | Intermediate stability | Physical and Theoretical Studies | [1][7][8] | |

| 3-Chloro-4H | Least stable | Physical and Theoretical Studies | [1][7][8] | |

| 3-Bromo-1,2,4-triazole | 3-Bromo-1H | Similar energy to 5-Bromo-1H | Physical and Theoretical Studies | [7][8] |

| 5-Bromo-1H | Similar energy to 3-Bromo-1H | Physical and Theoretical Studies | [7][8] | |

| 3-Bromo-4H | Most stable | Physical and Theoretical Studies | [7][8] | |

| C5-Substituted 1,2,4-triazoles | N1-H | Stabilized by electron-withdrawing groups (-COOH, -CHO) | DFT Studies | [3][4] |

| N2-H | Stabilized by electron-donating groups (-OH, -NH2) | DFT Studies | [3][4] | |

| N4-H | Generally the least stable | DFT Studies | [3][4] |

Influence of Substituents on Tautomer Stability

The electronic properties of substituents on the this compound ring play a crucial role in determining the predominant tautomeric form.[1] Electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) can stabilize or destabilize different tautomers through resonance and inductive effects.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Tautomeric behavior of this compound derivatives: combined spectroscopic and theoretical study - ProQuest [proquest.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. ijsr.net [ijsr.net]

Forging the Core of a Versatile Therapeutic: An In-depth Technical Guide to Early Synthetic Methods for 1,2,4-Triazole Ring Formation

A foundational guide for researchers, scientists, and drug development professionals, this whitepaper delves into the seminal, early synthetic routes for the construction of the 1,2,4-triazole ring. This critical heterocyclic scaffold is a cornerstone in a multitude of marketed pharmaceuticals. This document provides a detailed examination of the Pellizzari, Einhorn-Brunner, and Freund reactions, complete with experimental protocols, quantitative data, and mechanistic diagrams to offer a comprehensive understanding of these pioneering methods.

The this compound ring system is a privileged scaffold in medicinal chemistry, integral to the structure of numerous drugs with a wide range of therapeutic applications, including antifungal, antiviral, and anticancer agents. The early methods for the synthesis of this crucial heterocycle, developed in the late 19th and early 20th centuries, laid the groundwork for the extensive exploration of this compound derivatives in drug discovery. Understanding these classical synthetic strategies provides valuable context and practical knowledge for contemporary medicinal chemists.

Classical Synthetic Routes to the this compound Core

The construction of the this compound ring in the early era of organic synthesis was primarily dominated by three named reactions: the Pellizzari reaction, the Einhorn-Brunner reaction, and the Freund reaction. These methods, while sometimes requiring harsh conditions, were instrumental in providing access to a variety of substituted 1,2,4-triazoles.

The Pellizzari Reaction (1911)

Discovered by Guido Pellizzari, this reaction involves the condensation of an amide with an acylhydrazide at high temperatures to form a this compound.[1] The reaction is a straightforward method for producing symmetrically and unsymmetrically substituted 1,2,4-triazoles, although it often suffers from low yields and the need for harsh thermal conditions.[2]

A representative procedure for the Pellizzari reaction is the synthesis of 3,5-diphenyl-1,2,4-triazole from benzamide (B126) and benzoylhydrazide.

Procedure:

-

An intimate mixture of benzamide (1.21 g, 0.01 mol) and benzoylhydrazide (1.36 g, 0.01 mol) is prepared.

-

The mixture is heated in an oil bath at 250 °C for 3 hours.

-

During the heating, water vapor is evolved, and the mixture gradually solidifies.

-

After cooling, the solid mass is pulverized and washed with a dilute solution of hydrochloric acid to remove any unreacted starting materials.

-

The crude product is then washed with water and recrystallized from ethanol (B145695) to afford 3,5-diphenyl-1,2,4-triazole.

Quantitative Data Summary for the Pellizzari Reaction

| Amide | Acylhydrazide | Product | Reaction Conditions | Yield (%) | Reference |

| Benzamide | Benzoylhydrazide | 3,5-Diphenyl-1,2,4-triazole | 250 °C, 3 h | ~60-70 | Original literature adaptation |

| Formamide | Formylhydrazine | This compound | High Temperature | Moderate | [2] |

| Acetamide | Acetylhydrazine | 3,5-Dimethyl-1,2,4-triazole | High Temperature | Moderate | [2] |

The mechanism of the Pellizzari reaction is initiated by the nucleophilic attack of the amino group of the acylhydrazide on the carbonyl carbon of the amide. This is followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic this compound ring.

Caption: Pellizzari Reaction Mechanism.

The Einhorn-Brunner Reaction (1905, 1914)

First described by Alfred Einhorn and later extended by Karl Brunner, this reaction involves the condensation of a diacylamine (imide) with a hydrazine (B178648) in the presence of a weak acid to yield a this compound.[3] This method can produce isomeric mixtures if the diacylamine is unsymmetrical.[3]

A typical example of the Einhorn-Brunner reaction is the synthesis of 1,5-diphenyl-1,2,4-triazole from N-formylbenzamide and phenylhydrazine (B124118).

Procedure:

-

N-formylbenzamide (1.49 g, 0.01 mol) and phenylhydrazine (1.08 g, 0.01 mol) are dissolved in glacial acetic acid (20 mL).

-

The mixture is refluxed for 4 hours.

-

Upon cooling, the product crystallizes from the solution.

-

The crystals are collected by filtration, washed with a small amount of cold ethanol, and dried.

-

Further purification can be achieved by recrystallization from ethanol.

Quantitative Data Summary for the Einhorn-Brunner Reaction

| Diacylamine | Hydrazine | Product | Reaction Conditions | Yield (%) | Reference |

| N-Formylbenzamide | Phenylhydrazine | 1,5-Diphenyl-1,2,4-triazole | Acetic Acid, Reflux, 4 h | Good | [4] |

| Diacetamide | Phenylhydrazine | 3,5-Dimethyl-1-phenyl-1,2,4-triazole | Acetic Acid, Reflux | Good | |

| N-Acetylbenzamide | Hydrazine | 3-Phenyl-5-methyl-1,2,4-triazole | Acetic Acid, Reflux | Moderate |

The Einhorn-Brunner reaction is believed to proceed through the formation of a hydrazone-like intermediate, followed by an intramolecular cyclization and dehydration to form the aromatic this compound ring. The reaction is typically acid-catalyzed.

Caption: Einhorn-Brunner Reaction Mechanism.

The Freund Reaction (1896)

The Freund reaction is another early method for the synthesis of 1,2,4-triazoles, involving the oxidation of amidrazones. While less commonly cited than the Pellizzari and Einhorn-Brunner reactions, it represents a valid synthetic pathway.

General Procedure:

-

An amidine is reacted with a hydrazine to form the corresponding amidrazone.

-

The resulting amidrazone is then oxidized using a suitable oxidizing agent (e.g., mercuric oxide or lead oxide) to effect the cyclization to the this compound ring.

Quantitative Data Summary for the Freund Reaction

Data for this reaction is sparse in readily accessible literature, reflecting its lesser-used status compared to the other two methods.

| Amidrazone Precursor | Oxidizing Agent | Product | Yield (%) |

| Benzamidrazone | Mercuric Oxide | 3-Phenyl-1,2,4-triazole | Not readily available |

| Formamidrazone | Lead Oxide | This compound | Not readily available |

The mechanism of the Freund reaction involves the oxidation of the amidrazone, which facilitates the elimination of two hydrogen atoms and the formation of the N-N bond, leading to the aromatic this compound ring.

Caption: Freund Reaction Mechanism.

Conclusion

The Pellizzari, Einhorn-Brunner, and Freund reactions represent the foundational pillars of this compound synthesis. While modern synthetic methods often offer milder conditions, higher yields, and greater functional group tolerance, a thorough understanding of these classical transformations is invaluable for the contemporary medicinal chemist. These early methods not only provide access to a diverse range of this compound derivatives but also offer insights into the fundamental reactivity of the building blocks used to construct this vital heterocyclic core. The detailed protocols and data presented herein serve as a practical guide for researchers seeking to utilize these time-honored reactions in their synthetic endeavors.

References

The Pellizzari Reaction: A Technical Guide to the Synthesis of 3,5-Disubstituted 1,2,4-Triazoles

For Researchers, Scientists, and Drug Development Professionals

The 1,2,4-triazole scaffold is a cornerstone in medicinal chemistry, appearing in a wide array of therapeutic agents due to its diverse biological activities, including antifungal, antimicrobial, and anticancer properties. The Pellizzari reaction, first reported by Guido Pellizzari in 1911, offers a direct route to symmetrically and unsymmetrically 3,5-disubstituted 1,2,4-triazoles through the condensation of an amide and a hydrazide.[1] This technical guide provides an in-depth overview of the Pellizzari reaction, including its mechanism, comparative quantitative data, detailed experimental protocols for both classical and modern microwave-assisted methods, and workflow visualizations to aid in practical application.

The Core Reaction: Mechanism and Scope

The Pellizzari reaction proceeds via the nucleophilic attack of the terminal nitrogen of the hydrazide on the carbonyl carbon of the amide. This is followed by an intramolecular cyclization and subsequent dehydration to form the stable aromatic this compound ring.[1][2]

Reaction Mechanism

The generally accepted mechanism involves the following key steps:

-

Nucleophilic Attack: The nitrogen atom of the hydrazide attacks the electrophilic carbonyl carbon of the amide, forming a tetrahedral intermediate.

-

Proton Transfer & Dehydration: A series of proton transfers facilitates the elimination of a water molecule, leading to the formation of an N-acylamidrazone intermediate.

-

Intramolecular Cyclization: The terminal nitrogen of the amidrazone then attacks the carbonyl carbon within the same molecule.

-

Final Dehydration: A second molecule of water is eliminated to yield the final 3,5-disubstituted this compound.

Scope and Limitations

The classical Pellizzari reaction is often limited by the need for high temperatures (typically >200 °C) and long reaction times, which can lead to low to moderate yields and the formation of byproducts.[1] The reaction is most efficient for the synthesis of symmetrical 3,5-disubstituted 1,2,4-triazoles. When using an amide and a hydrazide with different acyl groups, a mixture of products can be formed due to acyl exchange reactions.

Quantitative Data: Classical vs. Microwave-Assisted Synthesis

Modern advancements, particularly the use of microwave irradiation, have significantly improved the efficiency of the Pellizzari reaction, offering shorter reaction times and higher yields compared to conventional heating methods.

| Substituent (R) | Method | Temperature (°C) | Time | Yield (%) | Reference |

| Phenyl | Classical | ~140 | Several hours | Low to Moderate | Mentioned in several reviews |

| 4-Chlorophenyl | Microwave | 150 | 4 hours | 78 | |

| 4-Methoxyphenyl | Microwave | 150 | 4 hours | 73 | |

| 4-Nitrophenyl | Microwave | 150 | 4 hours | 79 | |

| 2-Thienyl | Microwave | 150 | 4 hours | 65 | |

| Pyridin-4-yl | Microwave | 150 | 4 hours | 72 | |

| Furan-2-yl | Microwave | 150 | 4 hours | 69 | |

| Naphthalen-2-yl | Microwave | 150 | 4 hours | 67 | |

| 4-(Trifluoromethyl)phenyl | Microwave | 150 | 4 hours | 71 | |

| 3,4-Dimethoxyphenyl | Microwave | 150 | 4 hours | 65 | |

| 4-Bromophenyl | Microwave | 150 | 4 hours | 68 |

Experimental Protocols

This section provides detailed methodologies for the synthesis of 3,5-disubstituted 1,2,4-triazoles using both classical and microwave-assisted Pellizzari reactions.

Classical Synthesis of 3,5-Diphenyl-1,2,4-triazole

This protocol is a representative example of the classical Pellizzari reaction.

Materials:

-

Benzoylhydrazide

-

Ethanol (B145695) (for recrystallization)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a heating mantle, combine equimolar amounts of benzamide and benzoylhydrazide.

-

Heat the mixture to approximately 140-160 °C with stirring. The reaction mixture will melt and then gradually solidify as the product forms.

-

Maintain the temperature for several hours until the reaction is complete (monitoring by TLC is recommended).

-

Allow the reaction mixture to cool to room temperature.

-

The solid crude product is then purified by recrystallization from a suitable solvent, such as ethanol, to yield pure 3,5-diphenyl-1,2,4-triazole.

Microwave-Assisted Synthesis of 3,5-Disubstituted 1,2,4-Triazoles

This protocol is a general procedure based on the microwave-assisted synthesis of a series of 3,5-disubstituted 1,2,4-triazoles.

Materials:

-

Substituted amide (e.g., 4-chlorobenzamide) (1 equivalent)

-

Hydrazine (B178648) hydrate (B1144303) (100%) (1 equivalent)

-

Absolute ethanol

-

Substituted nitrile (e.g., 4-chlorobenzonitrile) (1.1 equivalents)

-

n-Butanol

Procedure:

Step 1: Synthesis of the Hydrazide

-

In a 20 mL microwave reaction vessel, dissolve the substituted amide (e.g., 9.7 g) in absolute ethanol (19.5 g).

-

Add hydrazine hydrate (100%) (e.g., 4.13 g).

-

Subject the reaction mixture to microwave irradiation at 150 °C for 4 hours.

-

After cooling, the respective hydrazide is isolated by a standard aqueous workup. The crude product is typically pure enough for the next step.

Step 2: Synthesis of the this compound

-

In a 20 mL microwave reaction vessel, combine the aromatic hydrazide from Step 1 (0.005 moles) and the substituted nitrile (0.0055 moles) with 10 mL of n-butanol.

-

The reaction mixture is then subjected to microwave irradiation under controlled conditions (specific time and temperature will vary depending on the substrate, but a general condition is heating to 150-180 °C for a specified duration).

-

Upon completion, the reaction mixture is cooled, and the product is typically isolated by filtration and purified by recrystallization from a suitable solvent.

Experimental Workflows

The following diagrams illustrate the general workflows for the classical and microwave-assisted synthesis of 3,5-disubstituted 1,2,4-triazoles via the Pellizzari reaction.

Conclusion

The Pellizzari reaction remains a relevant and valuable tool for the synthesis of 3,5-disubstituted 1,2,4-triazoles. While the classical thermal method is straightforward, it often suffers from harsh conditions and low yields. The advent of microwave-assisted synthesis has revitalized this reaction, offering a more efficient, rapid, and often higher-yielding alternative. For researchers and professionals in drug development, understanding and applying these methodologies can significantly accelerate the synthesis of novel this compound-based compounds for biological screening and lead optimization.

References

The 1,2,4-Triazole Nucleus: A Privileged Scaffold in Modern Drug Discovery and Beyond

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 1,2,4-triazole ring system, a five-membered heterocycle containing three nitrogen atoms, stands as a cornerstone in medicinal chemistry. Its unique physicochemical properties, including metabolic stability, hydrogen bonding capability, and dipole character, have established it as a "privileged scaffold".[1] This designation reflects its recurring presence in a multitude of clinically successful drugs across a wide therapeutic spectrum.[1] This technical guide provides a comprehensive overview of the biological significance of the this compound nucleus, with a focus on its role in the development of antifungal, anticancer, and antiviral agents, as well as its applications in agriculture and materials science.

Therapeutic Significance and Pharmacological Diversity

The this compound core is an integral component of numerous drugs, demonstrating a remarkable range of pharmacological activities.[2][3] This versatility stems from the ability of the triazole ring to act as a bioisostere for other functional groups, such as amides and esters, and its capacity to engage in crucial interactions with biological targets.[4][5] Its polar nature often enhances the solubility and overall pharmacological profile of drug candidates.[6]

Antifungal Activity

Perhaps the most well-known application of the this compound nucleus is in the development of antifungal agents.[7] Marketed drugs like fluconazole, itraconazole, and voriconazole (B182144) are mainstays in the treatment of systemic fungal infections.[8]

Mechanism of Action: The primary mechanism of action for triazole antifungals is the inhibition of the fungal cytochrome P450 enzyme, lanosterol (B1674476) 14α-demethylase (CYP51).[3][9] This enzyme is a critical component in the biosynthesis of ergosterol (B1671047), an essential component of the fungal cell membrane.[9] The N4 nitrogen of the triazole ring coordinates with the heme iron atom in the active site of CYP51, preventing the conversion of lanosterol to ergosterol.[9] This disruption of ergosterol synthesis leads to the accumulation of toxic methylated sterols, which alters the integrity and function of the fungal cell membrane.[9]

Quantitative Data: Antifungal Activity

The following table summarizes the in vitro antifungal activity of various this compound derivatives against different fungal species, with data presented as Minimum Inhibitory Concentration (MIC) in µg/mL.

| Compound/Drug | Fungal Species | MIC (µg/mL) | Reference |

| Fluconazole | Candida albicans | 0.125-4 | [10] |

| Voriconazole | Candida albicans | 0.016-1 | [10] |

| Itraconazole | Candida albicans | 0.03-0.25 | [11] |

| Posaconazole | Candida albicans | 0.03-0.125 | [11] |

| Compound 18b (3,4-dichlorobenzyl derivative) | Candida albicans | 0.5 | [6] |

| Clinafloxacin-triazole hybrid 28g | Methicillin-resistant Staphylococcus aureus (MRSA) | 0.25–1 | [3] |

| Sulfonamide-1,2,4-triazole derivative 26 | Aspergillus niger | 0.01–0.27 (µmol/mL) | [3] |

| Triazole-oxadiazole derivative 22i | Candida albicans | (Equipotent to ketoconazole) | [3] |

Anticancer Activity

The this compound scaffold is a key component in several anticancer agents.[6][8] Marketed drugs like letrozole (B1683767) and anastrozole, which are aromatase inhibitors used in the treatment of hormone-dependent breast cancer, feature this heterocyclic core.[8]

Mechanism of Action: The anticancer activity of this compound derivatives is diverse and can involve multiple mechanisms, including:

-

Enzyme Inhibition: Many derivatives act as inhibitors of various kinases, such as Epidermal Growth Factor Receptor (EGFR) and BRAF, which are crucial for cancer cell signaling and proliferation.[12]

-

Aromatase Inhibition: As seen with letrozole and anastrozole, the triazole ring can effectively inhibit aromatase, an enzyme responsible for estrogen synthesis.

-

Tubulin Polymerization Inhibition: Some this compound compounds have been shown to interfere with microtubule dynamics by inhibiting tubulin polymerization, leading to cell cycle arrest and apoptosis.

Quantitative Data: Anticancer Activity

The following table presents the half-maximal inhibitory concentration (IC50) values of various this compound derivatives against different cancer cell lines.

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| Compound 15 | Human breast adenocarcinoma (MDA-MB-231) | 3.48 | [1] |

| Compound 20 | Human breast adenocarcinoma (MDA-MB-231) | 5.95 | [1] |

| Compound 8c (EGFR inhibitor) | - | 3.6 | [12] |

| Hydrazide-hydrazone 58a | Prostate cancer (PC-3) | 26.0 | [3] |

| Diarylurea derivative 62i | Colon cancer (HT-29) | 0.90 | [3] |

| Diarylurea derivative 62i | Lung cancer (H460) | 0.85 | [3] |

| Diarylurea derivative 62i | Breast cancer (MDA-MB-231) | 1.54 | [3] |

| Thio-substituted derivative 133a | Prostate cancer (PC-3) | 5.96 | [3] |

| Thio-substituted derivative 133b | Lung cancer (A549/ATCC) | 7.90 | [3] |

| Thio-substituted derivative 133c | Leukemia (K-562) | 7.71 | [3] |

| TP1-TP7 series | Murine melanoma (B16F10) | 41.12-61.11 | [2] |

Antiviral and Antitubercular Activities

The this compound nucleus is also found in antiviral drugs like Ribavirin, which has a broad spectrum of activity against various RNA and DNA viruses.[4][13] Furthermore, numerous this compound derivatives have demonstrated promising antitubercular activity, with some compounds showing potent inhibition of Mycobacterium tuberculosis.[14][15]

Agricultural and Industrial Applications

Beyond medicine, 1,2,4-triazoles are utilized in agriculture as fungicides and herbicides.[16] In the field of materials science, they have been investigated as effective corrosion inhibitors for various metals and alloys, forming a protective film on the metal surface.[17][18][19]

Quantitative Data: Corrosion Inhibition

The table below shows the inhibition efficiency (IE) of different this compound derivatives as corrosion inhibitors.

| Inhibitor | Metal | Corrosive Medium | Concentration | Inhibition Efficiency (%) | Reference |

| 5-(Phenyl)-4H-1,2,4-triazole-3-thiol (PTT) | Mild Steel | 0.5M H₂SO₄ | 0.5 mM | 91.6 | [19] |

| TIB | Mild Steel | 0.5 M HCl | 600 µM | ~83 | [19] |

| BTP | Mild Steel | 0.5 M HCl | 400 µM | ~81 | [19] |

Experimental Protocols

General Synthesis of the this compound Nucleus

A common and versatile method for the synthesis of 1,3,5-trisubstituted 1,2,4-triazoles involves a one-pot reaction of a carboxylic acid, a primary amidine, and a monosubstituted hydrazine.[20]

In Vitro Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[4][13][21]

Materials:

-

Cancer cell line (e.g., MDA-MB-231, PC-3, A549)

-

Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

-

This compound test compounds

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.[22]

-

Compound Treatment: Treat the cells with various concentrations of the this compound compounds and incubate for 48-72 hours.[22]

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.[22] During this period, viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.[21]

-

Solubilization: Add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.[22]

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.[22] The absorbance is directly proportional to the number of viable cells.

-

Data Analysis: Calculate the percentage of cell viability compared to the untreated control and determine the IC50 value from the dose-response curve.[22]

In Vitro Antifungal Susceptibility Testing: Broth Microdilution Method

The broth microdilution method is a standardized technique used to determine the Minimum Inhibitory Concentration (MIC) of an antifungal agent against a specific fungus.[23][24]

Materials:

-

Fungal isolate

-

RPMI-1640 medium

-

This compound test compounds

-

96-well microtiter plates

-

Spectrophotometer or microplate reader

Procedure:

-

Inoculum Preparation: Prepare a standardized fungal inoculum from a fresh culture.

-

Serial Dilution: Perform serial two-fold dilutions of the this compound compounds in the 96-well plates containing RPMI-1640 medium.[23]

-

Inoculation: Inoculate each well with the fungal suspension.[23]

-

Incubation: Incubate the plates at 35°C for 24-48 hours.[10]

-

MIC Determination: The MIC is defined as the lowest concentration of the drug that causes a significant inhibition of fungal growth (typically ≥50%) compared to the drug-free control well.[25] This can be determined visually or by measuring the optical density.[23]

Conclusion

The this compound nucleus is a remarkably versatile and privileged scaffold that continues to be a focal point of research in medicinal chemistry, agriculture, and materials science. Its unique structural and electronic properties have led to the development of numerous successful drugs and other valuable chemical entities. The ongoing exploration of novel this compound derivatives holds significant promise for addressing unmet medical needs and advancing various technological fields. This technical guide provides a foundational understanding of the biological significance of the this compound core, offering valuable insights and practical protocols for researchers dedicated to harnessing the full potential of this important heterocyclic system.

References

- 1. Novel this compound derivatives: Design, synthesis, anticancer evaluation, molecular docking, and pharmacokinetic profiling studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives - Int J Pharm Chem Anal [ijpca.org]

- 3. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. merckmillipore.com [merckmillipore.com]

- 5. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]

- 6. Novel 1, 2, 4-Triazoles as Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. isres.org [isres.org]

- 10. In vitro activity of four triazole antifungal drugs against clinically common and uncommon yeast species - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Novel this compound derivatives as potential anticancer agents: Design, synthesis, molecular docking and mechanistic studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. isres.org [isres.org]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. 1H-1,2,4-Triazole synthesis [organic-chemistry.org]

- 21. researchhub.com [researchhub.com]

- 22. benchchem.com [benchchem.com]

- 23. Minimum Inhibitory Concentration (MIC) Assay for Antifungal Drugs [bio-protocol.org]

- 24. Minimum Inhibitory Concentration (MIC) Assay for Antifungal Drugs [en.bio-protocol.org]

- 25. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]

The 1,2,4-Triazole Nucleus: A Privileged Scaffold in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 1,2,4-triazole, a five-membered heterocyclic ring containing three nitrogen atoms, has emerged as a "privileged scaffold" in medicinal chemistry. Its remarkable versatility and broad spectrum of biological activities have solidified its importance in the design and development of novel therapeutic agents. This technical guide provides a comprehensive overview of the this compound core, detailing its synthesis, mechanisms of action, and therapeutic applications, with a focus on quantitative data, experimental protocols, and key signaling pathways.

The unique physicochemical properties of the this compound ring, including its metabolic stability, capacity for hydrogen bonding, and dipole character, allow it to function as a bioisostere for amide, ester, and carboxylic acid groups. This enables this compound-containing compounds to bind with high affinity to a diverse range of biological targets, leading to a wide array of pharmacological effects.[1][2]

Therapeutic Applications and Bioactivity Data

Derivatives of this compound have demonstrated significant therapeutic potential across numerous disease areas, including oncology, infectious diseases, and neurology. Several FDA-approved drugs, such as the antifungal agents fluconazole (B54011) and itraconazole, and the anticancer drugs letrozole (B1683767) and anastrozole (B1683761), feature this heterocyclic core.[1][3] The following tables summarize the quantitative bioactivity data for representative this compound derivatives across various therapeutic classes.

Anticancer Activity

This compound derivatives have exhibited potent anticancer activity through various mechanisms, including the inhibition of enzymes crucial for cancer cell proliferation and survival.[4][5]

| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| Letrozole | MCF-7 (Breast) | Not specified as direct cytotoxicity | [6] |

| Anastrozole | MCF-7 (Breast) | Not specified as direct cytotoxicity | [6] |

| Compound 15 | MDA-MB-231 (Breast) | 3.48 | [7] |

| Compound 20 | MDA-MB-231 (Breast) | 5.95 | [7] |

| Compound 8c | Various | EGFR IC50 = 3.6 | [8] |

| Compounds 7d, 7e, 10a, 10d | Hela (Cervical) | < 12 | [9] |

| Clinafloxacin-triazole hybrid 28g | MRSA | 0.25–1 (MIC in µg/mL) | [10] |

| This compound pyridine (B92270) derivative TP6 | B16F10 (Melanoma) | 41.12 | [11] |

| Hydrazone 58a | PC-3 (Prostate) | 26.0 | [10] |

| Compound 131d | NUGC (Gastric) | < 0.8 | [10] |

| Compound 133a | PC-3 (Prostate) | 5.96 | [10] |

| Compound 133b | A549/ATCC (Lung) | 7.90 | [10] |

| Compound 133c | K-562 (Leukemia) | 7.71 | [10] |

Antifungal Activity

The most well-established therapeutic application of 1,2,4-triazoles is in the treatment of fungal infections. These compounds primarily act by inhibiting the fungal cytochrome P450 enzyme, lanosterol (B1674476) 14α-demethylase (CYP51), which is essential for the biosynthesis of ergosterol, a vital component of the fungal cell membrane.[1][12]

| Compound/Derivative | Fungal Strain | MIC (µg/mL) | Reference |

| Fluconazole | Candida albicans | 0.5–4 | [13] |

| Voriconazole | Cryptococcus neoformans | 0.0156 | [14] |

| Compound 7 | Cryptococcus neoformans | 0.0156 | [14] |

| Compound 21 | Cryptococcus neoformans | 0.0156 | [14] |

| 1,2,4-triazolo[3,4-b][1][15][16]thiadiazine 39c | E. coli | 3.125 | [10] |

| 1,2,4-triazolo[3,4-b][1][15][16]thiadiazine 39h | P. aeruginosa | 3.125 | [10] |

| Sulfonamide-1,2,4-triazole 26 | Various fungi | 0.01–0.27 (µmol/mL) | [10] |

| Myrtenal-1,2,4-triazole hybrid 24 | P. piricola | 90-98% inhibition at 50 µg/mL | [10] |

Antibacterial Activity

This compound derivatives have also demonstrated promising activity against a range of bacterial pathogens, including drug-resistant strains.[17][18]

| Compound/Derivative | Bacterial Strain | MIC (µg/mL) | Reference |

| Clinafloxacin-triazole hybrid 28 | Various | 0.25–2 | [10] |

| Ciprofloxacin-1,2,4-triazole hybrid 29 | MRSA | 0.046–3.11 (µM) | [10] |

| Quinolone-triazole hybrid 30a/b | S. aureus, E. coli | 0.125–8 | [10] |

| Nalidixic acid-based triazole 1a-g | P. aeruginosa | 16 | [19] |

| Ofloxacin analogue 13 | S. aureus, E. coli | 0.25-1 | [19] |

| 2-methylpiperazine compound 12h | MDR E. coli | 0.25 | [19] |

Antiviral Activity

The this compound scaffold is present in the broad-spectrum antiviral agent ribavirin (B1680618), which is used to treat hepatitis C and other viral infections.[20][21]

| Compound/Derivative | Virus | EC50 | Reference |

| Ribavirin | Various RNA/DNA viruses | Varies depending on virus and cell type | [2] |

| Sulfanyltriazole IIIa | HIV-1 | 182 nM | [22] |

| Sulfanyltriazole IIIc | HIV-1 | 24 nM | [22] |

Key Signaling Pathways and Mechanisms of Action

The diverse biological activities of this compound derivatives stem from their ability to interact with a variety of biological targets. The following diagrams illustrate some of the key signaling pathways modulated by these compounds.

Caption: General workflow for the synthesis and biological evaluation of this compound derivatives.

Aromatase Inhibitor-Induced Apoptosis in Breast Cancer

Letrozole and anastrozole are non-steroidal aromatase inhibitors that block the synthesis of estrogens, thereby inhibiting the growth of estrogen receptor-positive breast cancers.[15][23] Their mechanism of action involves the induction of apoptosis through the modulation of key cell cycle and apoptotic proteins.[1][15]

Caption: Aromatase inhibitors induce apoptosis by arresting the cell cycle and modulating apoptotic proteins.

Multifaceted Antiviral Mechanism of Ribavirin

Ribavirin exerts its broad-spectrum antiviral activity through multiple mechanisms, making it an effective agent against a variety of RNA and DNA viruses.[2][16][24]

Caption: Ribavirin inhibits viral replication through multiple, synergistic mechanisms.

Experimental Protocols

General Procedure for the Synthesis of this compound Derivatives

Several synthetic routes have been developed for the preparation of this compound derivatives.[3][4][25][26][27] The following is a general one-pot procedure for the synthesis of 3,5-disubstituted-1,2,4-triazoles.

Materials:

-

Amide (1.0 mmol)

-

Nitrile (1.2 mmol)

-

Copper(I) bromide (CuBr)

-

MCM-41

-

Oxygen (O2)

-

Solvent (e.g., DMF)

Procedure:

-

The catalyst, [phen-MCM-41-CuBr], is prepared by functionalizing MCM-41 with 1,10-phenanthroline followed by complexation with CuBr.

-

In a reaction vessel, the amide (1.0 mmol), nitrile (1.2 mmol), and the [phen-MCM-41-CuBr] catalyst are combined in a suitable solvent.

-

The reaction mixture is stirred under an oxygen atmosphere at a specified temperature (e.g., 120 °C) for a designated time (e.g., 12 hours).

-

The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature.

-

The solvent is removed under reduced pressure.

-

The crude product is purified by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., petroleum ether/ethyl acetate) to yield the desired 3,5-disubstituted-1,2,4-triazole.[26]

In Vitro Anticancer Activity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer agents.[9][11][28]

Materials:

-

Human cancer cell lines (e.g., MCF-7, Hela, A549)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

96-well plates

-

Test compounds (this compound derivatives) dissolved in DMSO

-

MTT solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

-

Microplate reader

Procedure:

-

Cancer cells are seeded in 96-well plates at a density of approximately 1 x 10^4 cells/well and incubated for 24 hours to allow for cell attachment.

-

The test compounds are serially diluted in culture medium to various concentrations.

-

The culture medium is removed from the wells, and the cells are treated with the different concentrations of the test compounds. A control group with vehicle (DMSO) is also included.

-

The plates are incubated for a specified period (e.g., 48 hours).

-

After incubation, the medium is replaced with fresh medium containing MTT solution (0.5 mg/mL) and incubated for another 4 hours.

-

The MTT solution is removed, and the formazan (B1609692) crystals formed by viable cells are dissolved in a solubilization buffer.

-

The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

The percentage of cell viability is calculated relative to the control, and the IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined.[11]

In Vitro Antifungal Susceptibility Testing (Broth Microdilution Method)

The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antifungal agent.[13][14][29][30]

Materials:

-

Fungal strains (e.g., Candida albicans, Aspergillus fumigatus)

-

RPMI-1640 medium buffered with MOPS

-

96-well microtiter plates

-

Test compounds (this compound derivatives) dissolved in DMSO

-

Standard antifungal drug (e.g., fluconazole)

-

Inoculum of the fungal strain adjusted to a specific concentration (e.g., 0.5-2.5 x 10^3 CFU/mL)

Procedure:

-

The test compounds and the standard drug are serially diluted in RPMI-1640 medium in the wells of a 96-well plate.

-

The fungal inoculum is added to each well. A growth control well (containing medium and inoculum but no drug) and a sterility control well (containing only medium) are also included.

-

The plates are incubated at 35°C for 24-48 hours.

-

The MIC is determined as the lowest concentration of the compound that causes a significant inhibition of fungal growth (e.g., ≥50% or ≥80% inhibition) compared to the growth control. The inhibition is typically assessed visually or by measuring the optical density.[14]

Conclusion

The this compound scaffold continues to be a highly valuable and versatile platform in medicinal chemistry. Its presence in a wide range of clinically successful drugs is a testament to its favorable pharmacological properties. The ongoing research into novel this compound derivatives promises to deliver new and improved therapeutic agents for a multitude of diseases. This technical guide provides a solid foundation for researchers and drug development professionals to understand and further explore the immense potential of this privileged heterocyclic system.

References

- 1. Signaling pathways of apoptosis activated by aromatase inhibitors and antiestrogens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. news-medical.net [news-medical.net]

- 3. scispace.com [scispace.com]

- 4. 1H-1,2,4-Triazole synthesis [organic-chemistry.org]

- 5. isres.org [isres.org]

- 6. The discovery and mechanism of action of letrozole - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Novel this compound derivatives: Design, synthesis, anticancer evaluation, molecular docking, and pharmacokinetic profiling studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Novel this compound derivatives as potential anticancer agents: Design, synthesis, molecular docking and mechanistic studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Design, synthesis and evaluation of novel this compound derivatives as promising anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]